



# Potential drug-drug interactions with Lanicemine in clinical settings

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Lanicemine |           |
| Cat. No.:            | B1674462   | Get Quote |

# Lanicemine Drug-Drug Interactions: A Technical Support Resource

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding potential drug-drug interactions with **Lanicemine** (AZD6765), a low-trapping N-methyl-D-aspartate (NMDA) receptor antagonist. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during clinical experiments.

### **Frequently Asked Questions (FAQs)**

Q1: What is the primary metabolic pathway of **Lanicemine** and which enzymes are involved?

A1: Lanicemine is a low-clearance compound primarily eliminated through urinary excretion, with a substantial portion of the drug (approximately 37%) excreted unchanged.[1][2] Its metabolism is not heavily reliant on cytochrome P450 (CYP) enzymes. The main metabolites identified are O-glucuronide and N-carbamoyl glucuronide conjugates, indicating that Phase II enzymes, such as UDP-glucuronosyltransferases (UGTs), play a more significant role in its biotransformation.[1][2][3][4] Ten metabolites have been identified in urine, with an O-glucuronide conjugate (M1) being the most abundant.[1][2] In plasma, the primary circulating components are unchanged Lanicemine, a para-hydroxylated metabolite (M1), an O-glucuronide (M2), an N-carbamoyl glucuronide (M3), and an N-acetylated metabolite (M6), with each metabolite accounting for less than 4% of the total radioactivity.[2][4]



Q2: What are the likely pharmacokinetic drug-drug interactions with Lanicemine?

A2: Given that **Lanicemine** is a low-clearance drug and its metabolism is not primarily mediated by CYP450 enzymes, the potential for significant pharmacokinetic interactions with drugs that are potent inhibitors or inducers of CYP enzymes is predicted to be low. However, co-administration with drugs that are strong inhibitors or inducers of UGT enzymes could potentially alter **Lanicemine**'s pharmacokinetics. At present, there are no specific clinical studies that have formally investigated drug-drug interactions with **Lanicemine**.

Q3: What are the potential pharmacodynamic drug-drug interactions with Lanicemine?

A3: As an NMDA receptor antagonist, **Lanicemine** has the potential for pharmacodynamic interactions with other centrally acting drugs. Co-administration with other CNS depressants, such as benzodiazepines, barbiturates, opioids, or alcohol, could lead to additive sedative, cognitive, and psychomotor effects. Caution should be exercised when **Lanicemine** is administered with other drugs that modulate glutamatergic neurotransmission. For instance, co-administration with other NMDA receptor antagonists like ketamine, memantine, or dextromethorphan could potentiate both therapeutic and adverse effects.[5][6][7][8][9]

Q4: Are there any specific drugs that are contraindicated for use with **Lanicemine**?

A4: While there are no specific contraindications established for **Lanicemine**, general contraindications for NMDA receptor antagonists should be considered. These include a history of hypersensitivity to the drug or other members of the class.[5] Based on contraindications for other NMDA antagonists like ketamine, caution is advised in patients with conditions that could be exacerbated by increases in blood pressure, such as severe hypertension, stroke, or intracranial mass.[5]

### **Troubleshooting Guide**

Q1: We are observing greater-than-expected sedative effects in our clinical trial participants receiving **Lanicemine** as an adjunctive therapy. What could be the cause?

A1: This could be a result of a pharmacodynamic interaction. Review the participants' concomitant medications for any CNS depressants, such as benzodiazepines, opioids, or certain antidepressants with sedative properties. The co-administration of these drugs with **Lanicemine** can lead to an additive sedative effect. It is recommended to carefully monitor







participants for signs of excessive sedation and consider dose adjustments of the concomitant medication if clinically appropriate.

Q2: The pharmacokinetic profile of **Lanicemine** in our study shows higher inter-individual variability than anticipated. Could a drug-drug interaction be responsible?

A2: While specific drug-drug interaction studies are lacking, high inter-individual variability could be influenced by concomitant medications that affect UGT enzymes. It would be prudent to collect detailed information on all co-administered drugs, including over-the-counter medications and herbal supplements. Genetic polymorphisms in UGT enzymes could also contribute to this variability. Analyzing pharmacokinetic data based on concomitant medication use might help identify potential interactions.

Q3: A participant in our study experienced a transient increase in blood pressure after receiving a **Lanicemine** infusion. Should we be concerned about a drug interaction?

A3: Some NMDA receptor antagonists, like ketamine, can cause a transient increase in blood pressure.[5] While **Lanicemine** is reported to have a better safety profile, this effect cannot be entirely ruled out.[10] It is important to investigate if the participant is taking any other medications that can affect blood pressure, such as stimulants, sympathomimetics, or certain antidepressants. The combination could have an additive effect. Vital signs should be closely monitored, and a thorough review of concomitant medications is warranted.

#### **Quantitative Data on Lanicemine Metabolism**

Currently, there are no published clinical studies that provide quantitative data on drug-drug interactions with **Lanicemine**. The available data focuses on its metabolism and excretion in healthy subjects.



| Parameter                                 | Value                                          | Reference |
|-------------------------------------------|------------------------------------------------|-----------|
| Route of Elimination                      | Predominantly urinary excretion                | [1][2][4] |
| Recovery in Urine (% of dose)             | 93.8%                                          | [1][2]    |
| Recovery in Feces (% of dose)             | 1.9%                                           | [1][2]    |
| Unchanged Lanicemine in Urine (% of dose) | 37.0%                                          | [1][2]    |
| Major Metabolite in Urine                 | O-glucuronide conjugate (M1)<br>(~11% of dose) | [1][2]    |
| Plasma Clearance                          | 8.3 L/h                                        | [2][3]    |
| Terminal Half-life (T½)                   | 16 hours                                       | [2][3][4] |

## **Experimental Protocols**

Assessment of Lanicemine Metabolism and Excretion:

A study to determine the metabolism and disposition of **Lanicemine** was conducted in six healthy male subjects.[1] A single intravenous infusion of 150 mg of [14C]-labeled **Lanicemine** was administered over one hour.[1][2] Blood, urine, and feces were collected at various time points to measure total radioactivity and to identify and quantify **Lanicemine** and its metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]

#### **Visualizations**





Click to download full resolution via product page

Caption: Metabolic pathway of **Lanicemine** and potential sites of drug-drug interactions.





Click to download full resolution via product page



Caption: Workflow for investigating a potential drug-drug interaction with **Lanicemine** in a clinical setting.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Pharmacokinetics, metabolism and excretion of [14C]-lanicemine (AZD6765), a novel low-trapping N-methyl-d-aspartic acid receptor channel blocker, in healthy subjects | Semantic Scholar [semanticscholar.org]
- 4. Pharmacokinetics, metabolism and excretion of [(14)C]-lanicemine (AZD6765), a novel low-trapping N-methyl-d-aspartic acid receptor channel blocker, in healthy subjects -PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. List of NMDA receptor antagonists: Uses, common brands, and safety information [singlecare.com]
- 6. NMDA receptor antagonist Wikipedia [en.wikipedia.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. NMDA Antagonists: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 9. NMDA Receptor Antagonists and Alzheimer's [webmd.com]
- 10. Lanicemine Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Potential drug-drug interactions with Lanicemine in clinical settings]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674462#potential-drug-drug-interactions-with-lanicemine-in-clinical-settings]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com